Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyethyl side chain, and a spiro-fused oxazolidine ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-15(2,3)21-14(19)17-8-6-16(7-9-17)12-13(4-10-18)5-11-20-16/h13,18H,4-12H2,1-3H3 |
InChI Key |
XMZYMZLRSVZFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic lactone under basic conditions to form the spirocyclic amine intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form a more saturated ring system.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl side chain can yield a ketone or aldehyde, while reduction of the oxazolidine ring can produce a more saturated spirocyclic amine.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and stability.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl side chain and tert-butyl ester group can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Similar spirocyclic structure but lacks the hydroxyethyl side chain.
Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxo group instead of a hydroxyethyl side chain.
Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Features a benzyl group instead of a hydroxyethyl side chain.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
